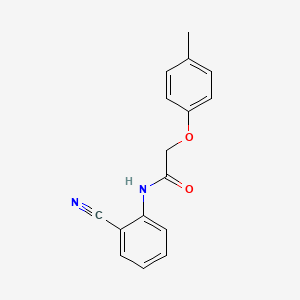

N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide, also known as CMMPA, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of compounds known as amides and has a molecular weight of 309.36 g/mol.

Aplicaciones Científicas De Investigación

Analgesic Mechanisms

Acetaminophen is widely recognized for its analgesic effects. Research has revealed complex mechanisms behind its pain-relieving properties, including its metabolism to N-acylphenolamine (AM404), which acts on TRPV1 and cannabinoid receptors in the brain and spinal cord, modulating nociceptive transmission without significant anti-inflammatory activity due to weak COX inhibition. This understanding opens avenues for exploring derivatives like N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide for similar or enhanced analgesic effects (Ohashi & Kohno, 2020).

Environmental Impact and Degradation

The environmental fate of acetaminophen, a structurally related compound to this compound, highlights the importance of understanding and mitigating the ecological effects of pharmaceutical compounds. Studies on acetaminophen's degradation by advanced oxidation processes (AOPs) reveal the production of by-products and their potential toxicity, emphasizing the need for efficient treatment technologies to prevent environmental contamination (Qutob et al., 2022).

Hepatotoxicity and Safety

The hepatotoxicity associated with acetaminophen overdose, leading to acute liver failure, underlines the critical need for safer analgesic alternatives. Research into acetaminophen's metabolic pathways and the impact of genetic differences on its metabolism could provide insights into reducing the risk of liver injury, potentially informing the development of safer derivatives (Zhao & Pickering, 2011).

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics and drug interactions of acetaminophen lays the groundwork for developing new compounds with improved efficacy and safety profiles. The exploration of ketamine and its metabolites, for instance, demonstrates the complexity of drug actions and interactions, offering a model for studying this compound's potential pharmacological properties (Zanos et al., 2018).

Propiedades

IUPAC Name |

N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12-6-8-14(9-7-12)20-11-16(19)18-15-5-3-2-4-13(15)10-17/h2-9H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINLRPQHEINQFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)

![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)

![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)